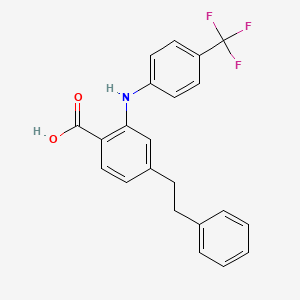

4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid

CAS No.:

Cat. No.: VC17560527

Molecular Formula: C22H18F3NO2

Molecular Weight: 385.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C22H18F3NO2 |

|---|---|

| Molecular Weight | 385.4 g/mol |

| IUPAC Name | 4-(2-phenylethyl)-2-[4-(trifluoromethyl)anilino]benzoic acid |

| Standard InChI | InChI=1S/C22H18F3NO2/c23-22(24,25)17-9-11-18(12-10-17)26-20-14-16(8-13-19(20)21(27)28)7-6-15-4-2-1-3-5-15/h1-5,8-14,26H,6-7H2,(H,27,28) |

| Standard InChI Key | PQFPHKOOYWDGJA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CCC2=CC(=C(C=C2)C(=O)O)NC3=CC=C(C=C3)C(F)(F)F |

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Substituent Effects

The molecular formula of 4-phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid is C22H18F3NO2, with a calculated molecular weight of 385.38 g/mol. Its structure integrates three critical functional groups:

-

A carboxylic acid at the benzoic acid core, enabling hydrogen bonding and salt formation.

-

An aniline derivative substituted with a trifluoromethyl group at the para position, introducing electron-withdrawing effects and lipophilicity.

-

A phenethyl chain attached to the benzene ring, potentially enhancing membrane permeability and steric bulk .

Compared to its simpler analog, 4-((4-(trifluoromethyl)phenyl)amino)benzoic acid (C14H10F3NO2, 281.23 g/mol), the phenethyl extension increases molecular weight by 104.15 g/mol and introduces additional van der Waals interactions .

Table 1: Structural Comparison with Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups |

|---|---|---|---|

| 4-((4-(Trifluoromethyl)phenyl)amino)benzoic acid | C14H10F3NO2 | 281.23 | Carboxylic acid, trifluoromethyl-aniline |

| 4-Phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid | C22H18F3NO2 | 385.38 | Carboxylic acid, trifluoromethyl-aniline, phenethyl |

Spectroscopic and Computational Descriptors

The SMILES notation for the core analog is C1=CC(=CC=C1C(=O)O)NC2=CC=C(C=C2)C(F)(F)F, which excludes the phenethyl group . Computational models predict that the phenethyl addition would alter the molecule’s dipole moment and partition coefficient (logP), increasing its hydrophobicity. The trifluoromethyl group’s strong electron-withdrawing nature likely reduces the pKa of the adjacent amino group, influencing protonation states under physiological conditions .

Synthetic Pathways and Reaction Mechanisms

Retrosynthetic Analysis

The synthesis of 4-phenethyl-2-((4-(trifluoromethyl)phenyl)amino)benzoic acid likely involves sequential functionalization of a benzoic acid scaffold:

-

Nitration and Reduction: Introduction of an amino group at the ortho position relative to the carboxylic acid.

-

Buchwald-Hartwig Amination: Coupling of 4-(trifluoromethyl)aniline to the aromatic ring.

-

Alkylation: Attachment of the phenethyl group via Friedel-Crafts or nucleophilic substitution reactions.

Challenges in Optimization

Key challenges include:

-

Regioselectivity: Ensuring precise substitution patterns during amination and alkylation.

-

Steric Hindrance: Managing the bulkiness of the phenethyl and trifluoromethyl groups during coupling reactions.

-

Purification: Separating isomers and byproducts due to the molecule’s structural complexity.

Pharmacological and Industrial Applications

Hypothetical Biological Activity

The trifluoromethyl group is a common pharmacophore in nonsteroidal anti-inflammatory drugs (NSAIDs) and kinase inhibitors. By analogy, this compound may exhibit:

-

COX-2 Inhibition: Potential anti-inflammatory effects via cyclooxygenase modulation.

-

Receptor Tyrosine Kinase Targeting: Interaction with EGFR or VEGF receptors due to the aniline moiety’s hydrogen-bonding capacity .

Material Science Applications

The phenethyl group’s aromaticity and the trifluoromethyl group’s electronegativity could make this compound suitable for:

-

Liquid Crystal Design: Enhancing thermal stability and mesophase range.

-

Polymer Additives: Improving UV resistance and dielectric properties.

Environmental and Regulatory Considerations

Biodegradation and Toxicity

While no direct ecotoxicological data exists, the persistence of trifluoromethyl groups in environmental matrices raises concerns. Microbial degradation pathways may struggle to cleave C-F bonds, leading to bioaccumulation potential.

Regulatory Status

Analogous compounds, such as polyhalogenated diphenyl ethers, face stringent regulations under TSCA and REACH due to environmental persistence . Proactive hazard assessments are recommended before large-scale synthesis.

Future Research Directions

-

Synthetic Methodology: Developing catalytic systems to improve yield and regioselectivity.

-

In Silico Screening: Using molecular docking to predict target affinity and optimize structure-activity relationships.

-

Ecotoxicity Profiling: Assessing environmental impact through OECD guideline assays.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume